2-Chloroethyl phenyl sulphoxide
Overview
Description
2-Chloroethyl phenyl sulfoxide is a chemical compound with the molecular formula C8H9ClOS . It is recognized as one of the most important groups in organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Chloroethyl phenyl sulfoxide involves several methods . One of the methods involves the use of anthraquinone as the photocatalyst under CFL lamps or 427 nm irradiation . A catalyst-free protocol under 370 nm irradiation was also assessed .Molecular Structure Analysis
The molecular structure of 2-Chloroethyl phenyl sulfoxide is represented by the formula CHClOS . It has an average mass of 188.674 Da and a monoisotopic mass of 188.006256 Da .Chemical Reactions Analysis
The sulfoxide moiety plays a unique role in sulfoxide synthesis . Photochemistry, a new emerging field that employs light as the energy source, is essential in developing novel and eco-friendly protocols .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroethyl phenyl sulfoxide are represented by its molecular formula CHClOS . It has an average mass of 188.674 Da and a monoisotopic mass of 188.006256 Da .Scientific Research Applications
New Synthesis Methods
One study details an unexpected synthesis of the 2-Oxa-3-azabicyclo[3,1,0]hex-3-ene ring system from reactions involving 5-chloroalkyl-3-phenyl-4,5-dihydroisoxazoles and strong bases, highlighting innovative pathways in organic synthesis (Burrowes et al., 1977).
Oxidative Chlorination
Research on the oxidative chlorination of 2-hydroxyethyl alkyl(phenyl) sulfides to produce 2-chloroethyl alkyl sulfones demonstrates the compound's role in sulfone synthesis, offering insights into functional group transformations (Derzhinskii et al., 1976).
Catalytic and Photocatalytic Decontamination
Studies have explored the catalytic and photocatalytic degradation of (2-Chloroethyl) phenyl sulfide on titanium oxide surfaces, indicating its potential for environmental decontamination and chemical warfare agent neutralization (Mehrizad & Gharbani, 2011).
Chemical Warfare Agent Analogs
Investigations into the degradation of sulfur mustard and its simulants on impregnated carbon systems show how 2-Chloroethyl Phenyl Sulphoxide and related compounds can act as models for studying the in-situ neutralization of toxic chemical agents (Sharma et al., 2006).
Safety And Hazards
2-Chloroethyl phenyl sulfoxide is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Inhalation - Carc. 1A - Eye Dam. 1 - Skin Corr. 1B . It is toxic if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Future Directions
properties
IUPAC Name |
2-chloroethylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUCQTSEDXYZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301741 | |
Record name | [(2-Chloroethyl)sulfinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl phenyl sulphoxide | |
CAS RN |
27998-60-3 | |
Record name | [(2-Chloroethyl)sulfinyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27998-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((2-Chloroethyl)sulphinyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027998603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27998-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | [(2-Chloroethyl)sulfinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2-chloroethyl)sulphinyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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